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A Comparative Analysis of ATP-Competitive PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a critical regulator of cell division, and its overexpression in many

cancers makes it a key target for anticancer therapies. This guide provides a comparative

analysis of prominent ATP-competitive inhibitors of PLK1.

Note: Information on a specific inhibitor designated "PLK1-IN-11" was not publicly available at

the time of this writing. Therefore, this guide focuses on a comparative analysis of other well-

characterized and clinically relevant ATP-competitive PLK1 inhibitors: BI 2536, Volasertib (BI

6727), and Onvansertib (NMS-P937).

Introduction to PLK1 and ATP-Competitive Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple

stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2][3]

Its dysregulation is common in various cancers, often correlating with poor prognosis.[1][4] This

has led to the development of small molecule inhibitors targeting PLK1. The majority of these

inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase

domain, preventing the phosphorylation of PLK1 substrates and ultimately leading to mitotic

arrest and apoptosis in cancer cells.[5][6][7][8]
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Several potent and selective ATP-competitive PLK1 inhibitors have been developed, with BI

2536, Volasertib, and Onvansertib being among the most studied.

BI 2536: One of the earliest and most potent PLK1 inhibitors, BI 2536 inhibits PLK1 at sub-

nanomolar concentrations.[9][10][11] It has demonstrated the ability to cause mitotic arrest

and induce apoptosis in a wide range of cancer cell lines.[12] It also shows some activity

against other PLK family members, PLK2 and PLK3.[10]

Volasertib (BI 6727): Developed as a successor to BI 2536, Volasertib is a

dihydropteridinone derivative with a highly potent inhibitory activity against PLK1.[1][13] It

also inhibits PLK2 and PLK3, but with lower potency.[13][14][15] Volasertib has shown

marked antitumor activity and has been investigated in numerous clinical trials.[1][16]

Onvansertib (NMS-P937): Onvansertib is another potent and orally available PLK1 inhibitor.

[17][18][19] A key feature of Onvansertib is its high selectivity for PLK1 over other PLK family

members and a broader panel of kinases.[5][18][20] This high selectivity may contribute to a

more favorable safety profile.

Data Presentation
Table 1: In Vitro Potency and Selectivity of PLK1
Inhibitors

Inhibitor Target IC50 (nM) Selectivity Profile

BI 2536 PLK1 0.83[9][10]

PLK2 (IC50 = 3.5 nM),

PLK3 (IC50 = 9.0 nM)

[10]

BRD4 25[9]

Volasertib (BI 6727) PLK1 0.87[13][14][15]

PLK2 (IC50 = 5 nM),

PLK3 (IC50 = 56 nM)

[13][14][15]

Onvansertib (NMS-

P937)
PLK1 2[17][18][19]

>5000-fold selectivity

over PLK2/PLK3[18]
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Table 2: Cellular Activity of PLK1 Inhibitors in Cancer
Cell Lines

Inhibitor Cell Line Cancer Type EC50 / GI50 (nM)

BI 2536
Panel of 32 human

cancer cell lines
Various 2-25[10][11]

Volasertib (BI 6727) HCT116 Colorectal 23[15]

NCI-H460 Lung 21[15]

BRO Melanoma 11[15]

Onvansertib (NMS-

P937)
Panel of 137 cell lines Various

<100 nM for 60 cell

lines[5][19]

AmL-NS8 Leukemia 36[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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